molecular formula C7H11N5 B3060675 1H-Tetrazole, 5-(diallylamino)- CAS No. 6280-33-7

1H-Tetrazole, 5-(diallylamino)-

Cat. No.: B3060675
CAS No.: 6280-33-7
M. Wt: 165.2 g/mol
InChI Key: ANQSRLUMCCPIJP-UHFFFAOYSA-N
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Description

1H-Tetrazole, 5-(diallylamino)- is a heterocyclic compound with the molecular formula C7H11N5. This compound is part of the tetrazole family, which is known for its high nitrogen content and stability. Tetrazoles are widely used in various fields, including medicinal chemistry, material science, and coordination chemistry, due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 5-(diallylamino)- can be synthesized through various methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst. For instance, zinc salts can be used as catalysts to facilitate the reaction in water, yielding high product efficiency . Another method involves the use of diazotizing reagents like fluorosulfonyl azide, which enables the synthesis of tetrazoles under mild conditions .

Industrial Production Methods: Industrial production of 1H-Tetrazole, 5-(diallylamino)- often employs continuous flow processes. These processes involve the reaction between polymer-supported triorganotin azide and organic nitriles. This method is efficient, fast, and ensures low concentrations of tin residues in the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Tetrazole, 5-(diallylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield 2,5-disubstituted tetrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 5-(diallylamino)- involves its interaction with molecular targets and pathways. For instance, in biological systems, the compound can inhibit specific enzymes or bind to receptors, leading to various physiological effects. The presence of the diallylamino group enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

1H-Tetrazole, 5-(diallylamino)- can be compared with other similar compounds, such as:

  • 1H-Tetrazole, 5-(methylamino)-
  • 1H-Tetrazole, 5-(phenylamino)-
  • 1H-Tetrazole, 5-(ethylamino)-

These compounds share the tetrazole core but differ in their substituents, which influence their reactivity and applications. The diallylamino group in 1H-Tetrazole, 5-(diallylamino)- provides unique properties, such as enhanced solubility and reactivity, making it distinct from its analogs .

Properties

IUPAC Name

N,N-bis(prop-2-enyl)-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-3-5-12(6-4-2)7-8-10-11-9-7/h3-4H,1-2,5-6H2,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQSRLUMCCPIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211896
Record name 1H-Tetrazole, 5-(diallylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-33-7
Record name N,N-Di-2-propen-1-yl-2H-tetrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6280-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazole, 5-(diallylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Tetrazole, 5-(diallylamino)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11114
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Record name 1H-Tetrazole, 5-(diallylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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